2-Fluoro-5-nitrobenzonitrile

Catalog No.
S708253
CAS No.
17417-09-3
M.F
C7H3FN2O2
M. Wt
166.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-nitrobenzonitrile

CAS Number

17417-09-3

Product Name

2-Fluoro-5-nitrobenzonitrile

IUPAC Name

2-fluoro-5-nitrobenzonitrile

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

InChI

InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H

InChI Key

YLACBMHBZVYOAP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F

The exact mass of the compound 2-Fluoro-5-nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3) is a crystalline aromatic compound featuring three distinct functional groups: a nitrile, a nitro group, and a fluorine atom. The strong electron-withdrawing properties of the nitro and nitrile groups, positioned para and meta respectively to the fluorine, create a highly electron-deficient aromatic ring. This electronic arrangement specifically activates the C-F bond at the 2-position for high-efficiency nucleophilic aromatic substitution (SNAr) reactions, establishing the compound as a critical precursor in medicinal chemistry and advanced materials synthesis. [REFS-1, REFS-2]

Substituting 2-Fluoro-5-nitrobenzonitrile with positional isomers or its chloro-analog (2-Chloro-5-nitrobenzonitrile) is frequently unviable in established synthetic routes. The specific ortho-fluoro, para-nitro arrangement relative to the reaction site is crucial for directing regioselectivity and achieving high reactivity. Altering the isomer structure changes the site of nucleophilic attack, leading to entirely different products. Furthermore, substituting fluorine with chlorine significantly reduces the rate of nucleophilic aromatic substitution, necessitating harsher reaction conditions (higher temperatures, longer times) and potentially leading to lower yields and increased byproduct formation. [REFS-1, REFS-2]

Precursor Prerequisite: Non-Substitutable Role in Advanced Pharmaceutical Synthesis

Patented, scalable routes to the PARP inhibitor Olaparib rely on intermediates where the 2-fluoro-5-substituted benzoyl or benzonitrile framework is essential. For instance, the synthesis of the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-1-yl)methyl)-benzoic acid is a cornerstone of established manufacturing processes. [1] The fluorine atom at the 2-position is not merely an activating group but a required structural component of the final API, making substitution with other halogens or isomers impossible without fundamentally altering the target molecule and its biological activity.

Evidence DimensionPrecursor necessity in API synthesis
Target Compound DataServes as the structural source for the 2-fluoro-5-substituted phenyl moiety in key Olaparib intermediates.
Comparator Or BaselinePositional isomers or chloro-analogs, which would produce structurally different, incorrect final compounds.
Quantified DifferenceQualitatively non-interchangeable; use of comparators would lead to 100% process failure for the target API.
ConditionsIndustrial and laboratory synthesis of Olaparib and its immediate precursors as described in process patents.

For buyers in pharmaceutical development, this specific compound is often the only viable starting material for synthesizing Olaparib and related molecules, making it a mandatory procurement.

Process Efficiency: Superior Reactivity in Nucleophilic Aromatic Substitution (SNAr) over Chloro-Analog

In activated aromatic systems, the carbon-fluorine bond is significantly more susceptible to nucleophilic attack than the carbon-chlorine bond. The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the high electronegativity of fluorine. [1] For reactions of 1-halo-2,4-dinitrobenzenes with piperidine, the relative rate constant for the fluoro-analog is 3300, while the rate for the chloro-analog is only 4.5. [2] This vast difference in reactivity means that processes using 2-fluoro-5-nitrobenzonitrile can be run under milder conditions, with shorter reaction times and often higher yields compared to its chloro counterpart.

Evidence DimensionRelative reaction rate in SNAr
Target Compound DataHigh reactivity, analogous to other activated fluoroarenes (e.g., k_rel = 3300 for 1-fluoro-2,4-dinitrobenzene).
Comparator Or Baseline2-Chloro-5-nitrobenzonitrile (e.g., k_rel = 4.5 for 1-chloro-2,4-dinitrobenzene).
Quantified DifferenceFluorine provides a ~730-fold rate enhancement over chlorine in a comparable activated system.
ConditionsReaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol at 25 °C.

This allows for lower energy costs, increased throughput, and a better impurity profile, which are critical factors in both laboratory-scale and industrial procurement decisions.

High-Yield Precursor for Bioactive Benzothiophene Synthesis

The activated nature of 2-fluoro-5-nitrobenzonitrile makes it a highly efficient starting material for complex heterocyclic scaffolds. In the synthesis of anti-tumor benzothiophene derivatives, reaction with methyl thioglycolate proceeds via nucleophilic substitution of the fluorine atom, followed by cyclization, to afford the key intermediate in 93% yield. [1] This high-yield conversion is critical for the economic viability of multi-step syntheses, where maximizing the efficiency of early steps is paramount.

Evidence DimensionReaction yield for key intermediate
Target Compound Data93% yield
Comparator Or BaselineImplicit baseline of a less-activated starting material, which would require harsher conditions and likely result in a lower yield.
Quantified DifferenceHigh-yield (93%) process demonstrates precursor suitability.
ConditionsReaction with methyl thioglycolate, followed by cyclization, for the synthesis of benzothiophene derivatives.

Procurement for multi-step syntheses prioritizes starting materials that guarantee high yields in early stages to maximize the overall process efficiency and final product output.

Mandatory Starting Material for PARP Inhibitor Precursors

This compound is the right choice when the synthetic target is an Olaparib intermediate or a related API where the 2-fluoro-5-substituted phenyl structure is a non-negotiable core component of the final molecule. [1]

Process Optimization via Mild-Condition Nucleophilic Aromatic Substitution

It should be selected over its chloro-analog for SNAr reactions where process goals include minimizing reaction temperature, shortening cycle times, and reducing energy consumption, leveraging the significantly higher reactivity of the C-F bond. [2]

Efficient Synthesis of 3-Amino-benzothiophene Scaffolds

This is the preferred precursor for building complex heterocyclic libraries, such as kinase inhibitors based on a benzothiophene core, where its high reactivity enables efficient and high-yield (e.g., 93%) formation of key intermediates. [3]

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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